![molecular formula C15H12ClN3O3 B12565334 7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline CAS No. 143945-90-8](/img/structure/B12565334.png)
7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline typically involves a nucleophilic aromatic substitution reaction. One common method involves the reaction of 4,7-dichloroquinoline with 4,6-dimethoxypyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7-position can be substituted by nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Condensation: Formation of Schiff bases.
Applications De Recherche Scientifique
7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its antimicrobial and antimalarial properties.
Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids by binding to DNA or RNA. In antimalarial applications, it may interfere with the heme detoxification pathway in Plasmodium parasites. In anticancer research, it is thought to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
7-Chloro-4-phenoxyquinoline: Studied for its anticancer properties.
4,7-Dichloroquinoline: Used as a precursor in the synthesis of various quinoline derivatives
Uniqueness
7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline is unique due to the presence of the 4,6-dimethoxypyrimidine moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and make it a valuable compound for further research and development .
Propriétés
Numéro CAS |
143945-90-8 |
|---|---|
Formule moléculaire |
C15H12ClN3O3 |
Poids moléculaire |
317.72 g/mol |
Nom IUPAC |
7-chloro-4-(4,6-dimethoxypyrimidin-2-yl)oxyquinoline |
InChI |
InChI=1S/C15H12ClN3O3/c1-20-13-8-14(21-2)19-15(18-13)22-12-5-6-17-11-7-9(16)3-4-10(11)12/h3-8H,1-2H3 |
Clé InChI |
DYMKLXMWKPIRRR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC(=N1)OC2=C3C=CC(=CC3=NC=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine](/img/structure/B12565258.png)
![1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12565261.png)
![3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid](/img/structure/B12565269.png)
![2-[Ethyl(phenyl)phosphanyl]pyridine](/img/structure/B12565277.png)
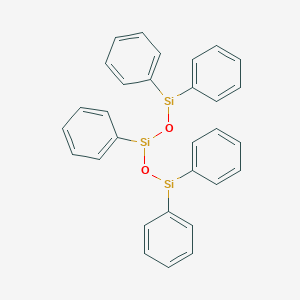
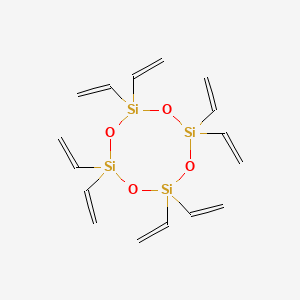
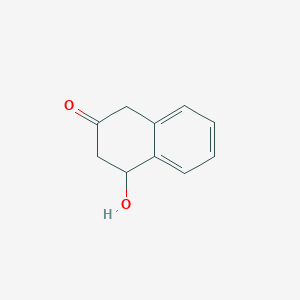
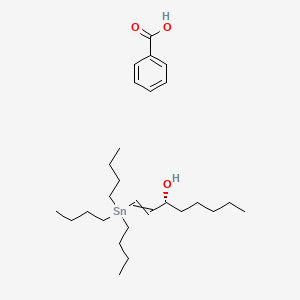
![3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid](/img/structure/B12565308.png)
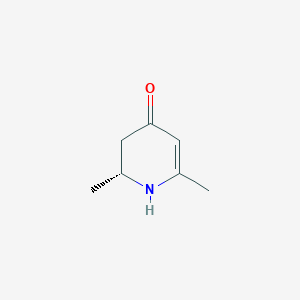
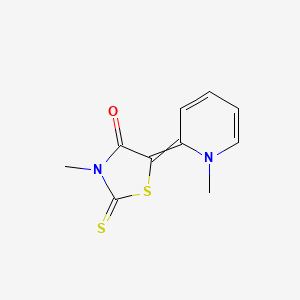
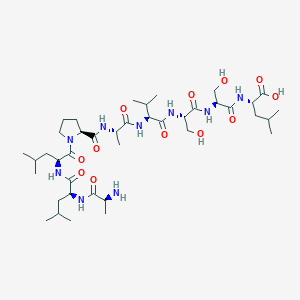
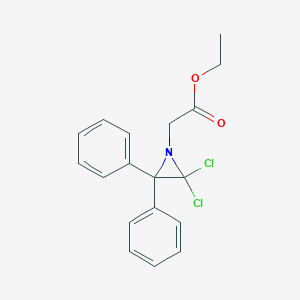
![1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione](/img/structure/B12565349.png)
